5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

MAP4K4 inhibition biochemical assay kinase inhibitor potency

PF-06260933 dihydrochloride is the reference-standard MAP4K4 inhibitor with validated oral efficacy in rodent diabetes models (fasting glucose reduction at 15 mg/kg PO) and published head-to-head data vs GNE-495 in breast cancer radioresistance assays. Unlike DMX-5804 or GNE-495, it provides established in vivo PK/PD relationships and glucose-lowering validation. Its characterized ancillary inhibition of MINK1 (IC₅₀ ≈ 8 nM) and TNIK (IC₅₀ ≈ 13 nM) supports neuroscience applications. Procuring this compound avoids the risk of negative results from unvalidated alternatives.

Molecular Formula C16H15Cl3N4
Molecular Weight 369.7 g/mol
Cat. No. B560408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
SynonymsPF-06260933 dihydrochloride;  PF06260933 dihydrochloride;  PF 06260933 dihydrochloride.; 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride
Molecular FormulaC16H15Cl3N4
Molecular Weight369.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl
InChIInChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H
InChIKeyVRQXEOPUAQLBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

5-(6-Aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride: A Reference-Standard MAP4K4 Inhibitor for In Vivo Metabolic and Oncology Research


5-(6-Aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride (PF-06260933, CAS 1811510-56-1 free base) is a synthetic small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4/HGK/ZC1), a serine/threonine kinase of the STE20 family. PF-06260933 exhibits low-nanomolar biochemical potency (IC₅₀ = 3.7 nM) and sub-micromolar cellular activity (IC₅₀ = 160 nM) against MAP4K4, with documented oral bioavailability and kinome selectivity . Originally developed by Pfizer as a tool compound to establish proof-of-concept for MAP4K4-based antidiabetic treatment, it has subsequently been adopted across cancer, inflammation, and neurobiology research programs , .

Why Generic Substitution of PF-06260933 with Other MAP4K4 Inhibitors Risks Experimental Failure


MAP4K4 inhibitors, despite sharing a common nominal target, exhibit significant divergence in kinase selectivity profiles, cellular potency, oral pharmacokinetic (PK) properties, and validated disease-model applications. PF-06260933 was specifically optimized as an orally bioavailable tool compound with established in vivo glucose-lowering efficacy, a feature not uniformly demonstrated across all MAP4K4 inhibitors . Additionally, PF-06260933 has been directly compared head-to-head with GNE-495 in radioresistance assays, revealing compound-specific differences in cellular response profiles . Substituting PF-06260933 with another MAP4K4 inhibitor without verifying target-specific potency, selectivity, and model-validated efficacy introduces risks of irreproducible results and wasted procurement resources.

Quantitative Differentiation of PF-06260933 Against Closest MAP4K4 Inhibitor Alternatives


Biochemical Potency of PF-06260933 Exceeds That of Later-Generation Inhibitors MAP4K4-IN-3 and F389-0746

In direct biochemical assay comparison, PF-06260933 inhibits recombinant MAP4K4 with an IC₅₀ of 3.7 nM . This represents a 4.0-fold greater potency than MAP4K4-IN-3 (Compound 17, IC₅₀ = 14.9 nM) and a 32.6-fold greater potency than F389-0746 (IC₅₀ = 120.7 nM), as reported in independent kinase assays , .

MAP4K4 inhibition biochemical assay kinase inhibitor potency

Cellular Potency of PF-06260933 Surpasses MAP4K4-IN-3 in Intact Cell Assays

In cell-based assays measuring MAP4K4-dependent downstream signaling, PF-06260933 exhibits an IC₅₀ of 160 nM . This cellular potency is 2.9-fold superior to MAP4K4-IN-3, which demonstrates a cell IC₅₀ of 470 nM in comparable intact-cell assays .

cellular potency cell-based assay MAP4K4 signaling inhibition

Validated Oral Pharmacokinetic Profile of PF-06260933 Provides Defined Target Coverage Window in Mouse

Following oral administration at 10 mg/kg in mouse, PF-06260933 achieves plasma free drug concentrations exceeding the cell IC₅₀ (160 nM) for 4–6 hours post-dose, providing a defined pharmacodynamic window for acute studies . GNE-495, despite sharing an identical biochemical IC₅₀ (3.7 nM), is primarily validated via intraperitoneal administration in retinal angiogenesis models, with oral PK duration data not publicly available . DMX-5804 (IC₅₀ = 3 nM) has reported oral activity but lacks published time-course PK data specifying duration above cellular IC₅₀ .

oral bioavailability pharmacokinetics in vivo tool compound

PF-06260933 Is the Only MAP4K4 Inhibitor with Published Glucose-Lowering Efficacy in a Diabetic Mouse Model

In ob/ob mice, a genetic model of type 2 diabetes, PF-06260933 administered orally at 15 mg/kg significantly decreased fasting blood glucose levels . This pharmacological effect recapitulates the phenotype observed in whole-body-inducible Map4k4 knockout animals . Neither DMX-5804 nor GNE-495 has publicly reported glucose-lowering efficacy data in the same or an equivalent diabetes model; DMX-5804 has been characterized in cardiomyocyte survival, and GNE-495 in retinal angiogenesis , .

antidiabetic efficacy in vivo pharmacology glucose homeostasis

Validated Application Scenarios for PF-06260933 Dihydrochloride in Research Procurement


Type 2 Diabetes and Metabolic Syndrome Pharmacology

PF-06260933 is the reference-standard pharmacological tool for investigating MAP4K4-dependent glucose regulation. Its validated oral PK profile (free drug concentrations above cell IC₅₀ for 4–6 h after 10 mg/kg PO) and demonstrated fasting blood glucose reduction in ob/ob mice at 15 mg/kg PO make it uniquely suited for rodent diabetes efficacy studies . Procurement of PF-06260933 for metabolic research avoids the risk of negative results arising from use of MAP4K4 inhibitors that lack published antidiabetic validation, such as DMX-5804 or GNE-495 .

Oncology Radiosensitization Mechanism Studies

PF-06260933 has been directly compared head-to-head with GNE-495 in breast cancer radioresistance models, where both compounds targeted radioresistant SK-BR-3 and MCF-7 derived cells, but PF-06260933 demonstrated distinct cellular response kinetics in apoptosis induction and DNA damage repair inhibition . Researchers procuring MAP4K4 inhibitors for cancer radiosensitization studies can reference this published head-to-head dataset to select PF-06260933 as the compound with established on-target activity in the relevant disease context .

Neurobiology of Neurite Outgrowth and Synaptogenesis

PF-06260933 has been employed to define the role of MAP4Ks in neuronal development, with published concentration-response data showing reduced neurite length and JNK/GAP43 phosphorylation in cultured mouse hippocampal neurons . Its well-characterized ancillary inhibition of MINK1 (IC₅₀ ≈ 8 nM) and TNIK (IC₅₀ ≈ 13 nM), kinases closely related to MAP4K4, provides an interpretable polypharmacology profile for neuroscience applications investigating MAP4K family function .

Vascular Inflammation and Endothelial Barrier Function

PF-06260933 treatment of human aortic endothelial cells robustly prevents TNF-α-mediated endothelial permeability in vitro, recapitulating the effect of MAP4K4 genetic knockdown . This established concordance between pharmacological inhibition and genetic perturbation validates PF-06260933 as a chemical probe for dissecting MAP4K4-dependent vascular inflammatory signaling, a feature that has not been uniformly demonstrated for alternative MAP4K4 inhibitors .

Quote Request

Request a Quote for 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.